SR9009

Catalog No.
S543826
CAS No.
1379686-30-2
M.F
C20H24ClN3O4S
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SR9009

CAS Number

1379686-30-2

Product Name

SR9009

IUPAC Name

ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3

InChI Key

MMJJNHOIVCGAAP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Solubility

Soluble to 100 mM in DMSO and to 100 mM in ethanol

Synonyms

SR9009; SR 9009; SR-9009; Stenabolic.

Canonical SMILES

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Description

The exact mass of the compound SR9009 is 437.1176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 100 mM in DMSO and to 100 mM in ethanol. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolic Regulation and Exercise Performance

One area of research focuses on SR9009's potential role in regulating metabolism and improving exercise capacity. Studies in mice have shown that SR9009 activation of Rev-ErbA in muscle tissue increases the number of mitochondria, the cell's powerhouses for energy production. This suggests SR9009 might enhance exercise performance, but more research is needed to confirm this in humans.

Potential Anti-Cancer Effects

Another promising avenue of investigation explores SR9009's potential anti-cancer properties. Studies on small-cell lung cancer cells have shown that SR9009 can inhibit a cellular process called autophagy, which cancer cells sometimes rely on for survival. Additionally, SR9009 might increase the effectiveness of chemotherapy drugs []. It's important to note that these findings are based on cell line studies, and further research is needed to determine if SR9009 has similar effects in vivo (living organisms).

Adult Neurogenesis and Brain Function

Recent research explores the effects of SR9009 on adult neurogenesis, the process by which new neurons are formed in the brain. Studies on cultured rat neural stem/progenitor cells suggest that SR9009 can influence neurite outgrowth, a crucial step in the development of new neurons. However, the effect seems to be concentration-dependent, with low doses promoting neurite outgrowth and high doses suppressing it []. These findings highlight the need for further investigation into the complex effects of SR9009 on brain function.

Stenabolic, known scientifically as SR9009, is a synthetic compound developed as an agonist of the Rev-ErbA nuclear receptor. It was created by Professor Thomas Burris at the Scripps Research Institute and has garnered attention for its potential effects on metabolism, circadian rhythm, and exercise performance. The compound's chemical structure is characterized by the formula C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S and a molar mass of approximately 437.94 g/mol .

SR9009 is particularly notable for its ability to increase mitochondrial biogenesis in skeletal muscle, which enhances exercise capacity in animal models . Additionally, it has been identified as a suppressor of the senescence-associated secretory phenotype, suggesting potential therapeutic applications for age-related diseases .

  • Research suggests SR9009 acts as a Rev-ErbA agonist [, ]. Rev-ErbA is a nuclear receptor protein involved in regulating circadian rhythm and cellular metabolism [].
  • By activating Rev-ErbA, SR9009 may increase the production of mitochondria, the cell's powerhouses, in skeletal muscle []. This could potentially enhance exercise endurance.
  • As SR9009 is a research compound, its safety profile in humans is not well understood.
  • There are no published studies on its toxicity or potential side effects [].
  • Due to its unknown safety profile and potential for affecting hormone regulation, SR9000 is listed as a prohibited substance by the World Anti-Doping Agency [].

The primary mechanism of action for SR9009 involves its binding to the Rev-ErbA receptors, which are involved in regulating various metabolic processes. Upon activation, SR9009 influences the expression of genes related to lipid metabolism, glucose homeostasis, and circadian rhythm regulation. It acts as a competitive repressor of ROR alpha function, thereby modulating the levels of heme and affecting metabolic pathways such as lipogenesis and gluconeogenesis .

In vitro studies have shown that SR9009 can decrease reactive oxygen species levels by activating the NRF2 pathway, leading to reduced cellular senescence and improved cell proliferation rates .

SR9009 exhibits a range of biological activities primarily through its role as a Rev-ErbA agonist. Key effects include:

  • Increased Exercise Capacity: Animal studies indicate enhanced mitochondrial content in skeletal muscle, leading to improved endurance .
  • Metabolic Regulation: SR9009 has been shown to decrease plasma glucose levels and alter lipid metabolism by reducing triglyceride levels and lipogenic enzyme activity in liver tissues .
  • Senescence Suppression: The compound effectively mitigates cellular senescence by inhibiting the senescence-associated secretory phenotype through NRF2 pathway activation .

The synthesis of SR9009 involves multi-step organic reactions. The process typically starts with the formation of an ethyl ester followed by the introduction of a pyrrolidine ring. Key steps include:

  • Formation of the Ethyl Ester: The initial step involves reacting appropriate carboxylic acids with alcohols under acidic conditions.
  • Pyrrolidine Ring Construction: This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Final Modifications: Substituents such as chlorophenyl and nitrothiophenyl groups are introduced through electrophilic aromatic substitution reactions.

The detailed synthetic pathway remains proprietary but generally follows established organic synthesis protocols.

SR9009 is primarily researched for its potential applications in:

  • Metabolic Disorders: Due to its ability to regulate metabolism, it may be explored for treating obesity and diabetes.
  • Exercise Performance Enhancement: Its effects on mitochondrial biogenesis could be beneficial for athletes seeking improved endurance.
  • Age-Related Diseases: By suppressing cellular senescence, it holds promise in addressing age-related pathologies and improving healthspan.

Research indicates that SR9009 interacts with several biological pathways:

  • Circadian Rhythm Regulation: By acting on Rev-ErbA receptors, it influences genes involved in circadian cycles, which may have implications for sleep and metabolic health .
  • Lipid Metabolism: Studies have shown that SR9009 can alter lipid profiles by repressing key enzymes responsible for fat synthesis and storage .
  • Cellular Senescence Pathways: Its role in modulating oxidative stress via NRF2 activation highlights its potential in cancer therapy and aging research .

Several compounds share structural or functional similarities with SR9009. Below is a comparison highlighting their unique features:

CompoundStructure TypeUnique Features
SR9011REV-ERB agonistDemonstrated lethality to cancer cells; distinct from SR9009's broader metabolic effects .
GSK2945Synthetic REV-ERB agonistSimilar metabolic modulation but with different receptor specificity .
GSK0999Synthetic REV-ERB agonistFocused on circadian rhythm effects; less emphasis on metabolic outcomes compared to SR9009 .
GSK5072Synthetic REV-ERB agonistTargeted more towards lipid metabolism modulation than exercise capacity enhancement .
GSK2667Synthetic REV-ERB agonistInvestigated primarily for its effects on inflammation rather than direct metabolic changes .

SR9009 stands out due to its dual role in enhancing exercise capacity while also impacting cellular senescence pathways, making it a unique candidate among REV-ERB agonists.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

437.1176051 g/mol

Monoisotopic Mass

437.1176051 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5DCA09N30

Wikipedia

SR9009

Dates

Last modified: 08-15-2023

Dodson B (2013-08-20). "New drug mimics the beneficial effects of exercise". Gizmag. Retrieved 2013-08-21.

Solt LA; Wang Y; Banerjee S; Hughes T; Kojetin DJ; Lundasen T; Shin Y; Liu J; Cameron MD; Noel R; Yoo SH; Takahashi JS; Butler AA; Kamenecka TM; Burris TP (May 2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists". Nature. 485 (7396): 62–8. Bibcode:2012Natur.485...62S. doi:10.1038/nature11030. PMC 3343186. PMID 22460951.

Woldt E; Sebti Y; Solt LA; Duhem C; Lancel S; Eeckhoute J; Hesselink MK; Paquet C; Delhaye S; Shin Y; Kamenecka TM; Schaart G; Lefebvre P; Nevière R; Burris TP; Schrauwen P; Staels B; Duez H (August 2013). "Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy". Nat. Med. 19 (8): 1039–46. doi:10.1038/nm.3213. PMC 3737409. PMID 23852339.

"Prohibited List". 2014-07-22.

Mazzarino M, Rizzato N, Stacchini C, de la Torre X, Botrè F (November 2018). "A further insight into the metabolic profile of the nuclear receptor Rev-erb agonist, SR9009". Drug Test Anal. 10 (11–12): 1670–1681. doi:10.1002/dta.2538. hdl:11573/1291262. PMID 30395700.

Solt, L.A., Wang, Y., Banerjee, S., et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature 485, 62-68 (2012).

Explore Compound Types